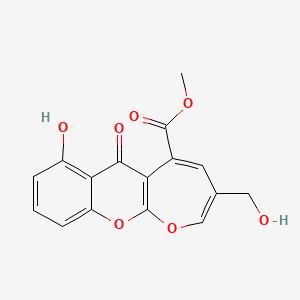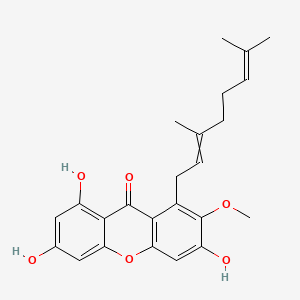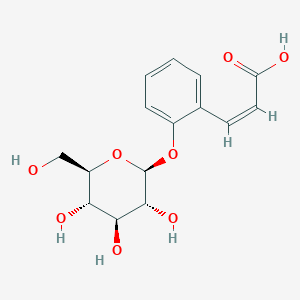
cis-coumarinic acid-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-beta-D-Glucosyl-2-hydroxycinnamate, also known as beta-D-glucosyl-2-coumarinic acid or cis-coumarinic acid-beta-D-glucoside, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. cis-beta-D-Glucosyl-2-hydroxycinnamate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). cis-beta-D-Glucosyl-2-hydroxycinnamate can be biosynthesized from cis-2-coumaric acid. Outside of the human body, cis-beta-D-glucosyl-2-hydroxycinnamate can be found in a number of food items such as ucuhuba, cloud ear fungus, grape, and saffron. This makes cis-beta-D-glucosyl-2-hydroxycinnamate a potential biomarker for the consumption of these food products.
2-(beta-D-glucosyloxy)-cis-cinnamic acid is a beta-D-glucoside consisting of cis-2-coumaric acid having a beta-D-glucosyl residue attached to the phenolic hydroxy group. It derives from a cis-2-coumaric acid. It is a conjugate acid of a 2-(beta-D-glucosyloxy)-cis-cinnamate.
Scientific Research Applications
1. Role in Plant Biochemistry and Physiology
cis-coumarinic acid-beta-D-glucoside has been studied extensively for its role in plant biochemistry and physiology. Research indicates that it is a significant component in various plants, contributing to their overall chemical profile and metabolic processes. For example, studies have identified its presence in Salvia officinalis, revealing its role in the plant's chemical composition (Lu & Foo, 2000). Additionally, research on Melilotus alba (white sweet clover) indicates that this compound is an intermediate in the conversion of certain acids to coumarin, highlighting its significance in the plant's metabolic pathways (Stoker & Bellis, 1962).
2. Understanding Plant Metabolic Pathways
Further studies on plants like Melilotus alba have provided insights into the complex metabolic pathways involving this compound. These studies have explored the distribution of this compound in different plant tissues, shedding light on its biosynthesis and role in plant physiology (Williams, Haskins, & Gorz, 1964). Understanding these pathways is crucial for comprehending plant biochemistry and can have broader implications in fields like agriculture and botany.
3. Implications in Plant Genetics and Breeding
The study of this compound has also contributed to understanding the genetic factors influencing plant biochemistry. Research has shown that genetic factors can significantly impact the levels of this compound in plants like Melilotus alba, with implications for plant breeding and genetic research (Akeson, Gorz, & Haskins, 1963).
properties
Molecular Formula |
C15H18O8 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(Z)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5-/t10-,12-,13+,14-,15-/m1/s1 |
InChI Key |
GVRIYIMNJGULCZ-QLFWQTQQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




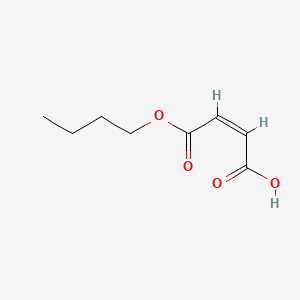
![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)
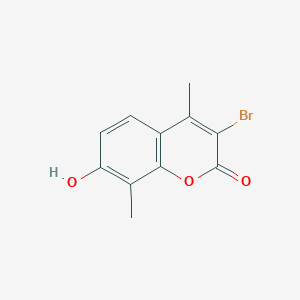
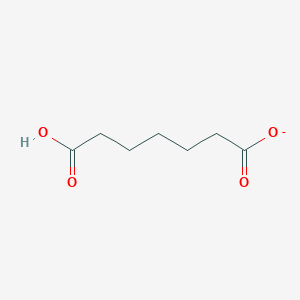

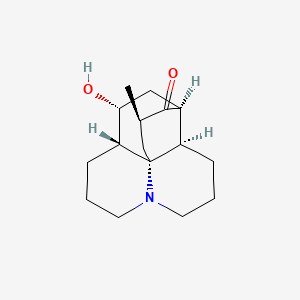
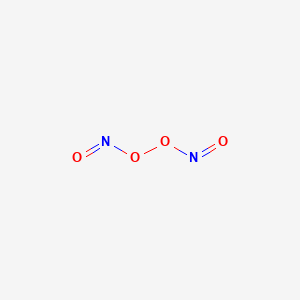


![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)
